molecular formula C19H21NO2 B2660711 N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide CAS No. 1798412-01-7

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

Cat. No.: B2660711
CAS No.: 1798412-01-7
M. Wt: 295.382
InChI Key: RRVIZYMIKMEZIP-OUKQBFOZSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide is a chemical compound that belongs to the class of cinnamamides. Cinnamamides are derivatives of cinnamic acid, a natural organic acid found in plants. These compounds are known for their diverse pharmacological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide can be synthesized through the reaction of methyl cinnamates with phenylethylamines. This reaction is catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The optimal conditions for this synthesis include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method offers high conversion rates (up to 91.3%) and features short residence time, mild reaction conditions, and easy control of the reaction process .

Industrial Production Methods

The industrial production of this compound typically involves continuous-flow reaction technology. This method is advantageous due to its efficiency, scalability, and the ability to recycle or reuse the catalyst, making it a rapid and economical strategy for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific catalysts to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide has diverse applications in scientific research, contributing to advancements in various fields such as:

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, some cinnamamides have been shown to interact with the ergosterol present in fungal cell membranes, leading to antifungal effects .

Comparison with Similar Compounds

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide can be compared with other cinnamamide derivatives, such as:

    N-(2-phenylethyl)cinnamamide: Known for its neuroprotective properties.

    N-(2-hydroxyethyl)cinnamamide: Exhibits significant antimicrobial activity.

    N-(2-chloroethyl)cinnamamide: Studied for its anticancer potential.

The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and reactivity compared to other cinnamamide derivatives .

Properties

IUPAC Name

(E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15-8-6-7-11-17(15)18(22-2)14-20-19(21)13-12-16-9-4-3-5-10-16/h3-13,18H,14H2,1-2H3,(H,20,21)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVIZYMIKMEZIP-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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